![molecular formula C12H8N4O2S B254388 (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B254388.png)
(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione, also known as MPTT, is a heterocyclic compound with a unique structure. It has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. MPTT exhibits a range of biological activities, including anticancer, antifungal, and antibacterial properties.
Wirkmechanismus
The mechanism of action of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves the inhibition of various enzymes and signaling pathways in cancer cells. (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the Akt/mTOR signaling pathway, which is involved in cell growth and survival. (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione induces oxidative stress and DNA damage in cancer cells, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione exhibits a range of biochemical and physiological effects in cancer cells. It induces the production of reactive oxygen species (ROS), which leads to oxidative stress and DNA damage. (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione also inhibits the activity of various enzymes involved in cell proliferation and survival. In addition, (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione disrupts the cell cycle and induces apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several advantages for lab experiments. It is relatively easy to synthesize and has a unique chemical structure that can be easily modified. (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione exhibits potent anticancer, antifungal, and antibacterial activity, making it a promising candidate for drug development. However, (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has some limitations for lab experiments, including its moderate yield of synthesis and potential toxicity in normal cells.
Zukünftige Richtungen
There are several future directions for (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione research. One of the potential directions is the development of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione-based drugs for cancer treatment. The modification of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione chemical structure can enhance its potency and selectivity towards cancer cells. Another direction is the investigation of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione's mechanism of action in more detail. The identification of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione's molecular targets can provide insights into its biological activity and potential therapeutic applications. Moreover, the evaluation of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione's toxicity and pharmacokinetics in animal models can provide important information for its clinical development.
Synthesemethoden
The synthesis of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves the condensation reaction between 2-pyridinecarboxaldehyde and 2-mercapto-3-methyl-1,2,4-triazine-5(2H)-one in the presence of acetic acid. The reaction occurs under reflux conditions for several hours, and the product is obtained in a moderate yield. The chemical structure of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is confirmed by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits anticancer activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione induces apoptosis, inhibits cell proliferation, and disrupts the cell cycle in cancer cells. Moreover, (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has shown promising antifungal and antibacterial properties against various strains of fungi and bacteria.
Eigenschaften
Produktname |
(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
|---|---|
Molekularformel |
C12H8N4O2S |
Molekulargewicht |
272.28 g/mol |
IUPAC-Name |
(2E)-6-methyl-2-(pyridin-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C12H8N4O2S/c1-7-10(17)14-12-16(15-7)11(18)9(19-12)6-8-4-2-3-5-13-8/h2-6H,1H3/b9-6+ |
InChI-Schlüssel |
QVNHJRIHIBXWBU-RMKNXTFCSA-N |
Isomerische SMILES |
CC1=NN2C(=O)/C(=C\C3=CC=CC=N3)/SC2=NC1=O |
SMILES |
CC1=NN2C(=O)C(=CC3=CC=CC=N3)SC2=NC1=O |
Kanonische SMILES |
CC1=NN2C(=O)C(=CC3=CC=CC=N3)SC2=NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254306.png)
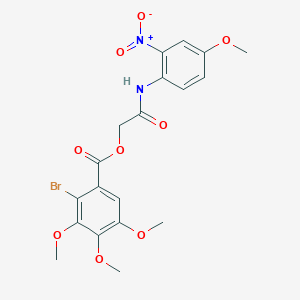
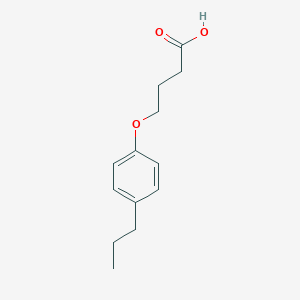
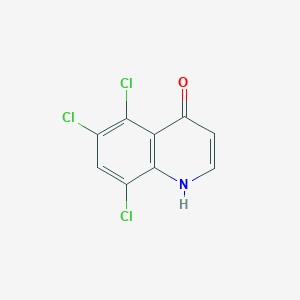
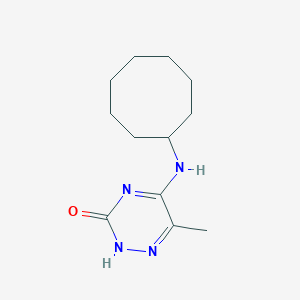
![6-methyl-5-[(2E)-2-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254318.png)

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254323.png)
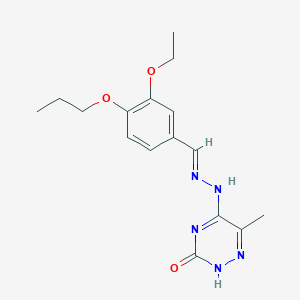
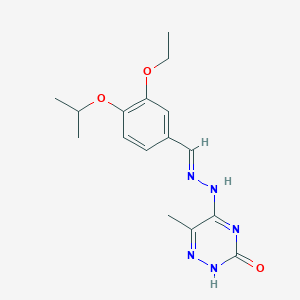
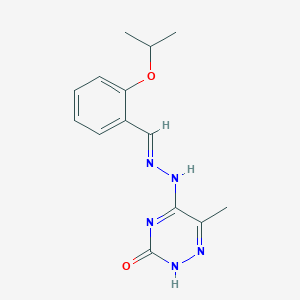

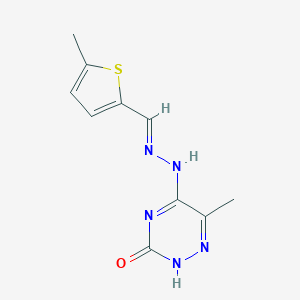
![ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate](/img/structure/B254333.png)